An In-Depth Technical Guide to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: A Key Intermediate in Peroxisomal Lipid Metabolism
An In-Depth Technical Guide to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: A Key Intermediate in Peroxisomal Lipid Metabolism
Abstract
This technical guide provides a comprehensive overview of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation pathway. While not as widely studied as its end-product, docosahexaenoic acid (DHA), understanding the biochemistry and metabolism of this 3-hydroxy fatty acyl-CoA is paramount for researchers in lipidomics, metabolic disorders, and drug development. This document will delve into the synthesis, enzymatic regulation, and biological significance of this molecule, offering both foundational knowledge and practical insights for its investigation.
Introduction: The Significance of a Transient Intermediate
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain 3-hydroxy fatty acyl-CoA that plays a pivotal, albeit transient, role in the intricate network of fatty acid metabolism.[1][2] Its primary significance lies in its position as a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Specifically, it is a crucial player in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3), an omega-3 fatty acid essential for neural and retinal function.[3][4][5]
The formation of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), occurs not in the mitochondria, but within the peroxisomes.[3][4][5] This process involves a single round of β-oxidation, and (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the hydrated intermediate in this critical chain-shortening reaction. Dysregulation of this pathway can have profound implications for cellular health and is implicated in several metabolic disorders.
This guide will illuminate the lifecycle of this important molecule, from its formation to its conversion, and provide researchers with the necessary theoretical and practical framework for its study.
Biosynthesis and Metabolism: A Peroxisomal Affair
The metabolic journey of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is intrinsically linked to the peroxisomal β-oxidation machinery. Unlike mitochondrial β-oxidation, which is primarily geared towards energy production, the peroxisomal pathway is involved in the metabolism of a distinct set of substrates, including VLC-PUFAs.[6]
The biosynthesis of DHA from its C24 precursor involves a series of enzymatic steps that are analogous to the canonical β-oxidation spiral, but catalyzed by a unique set of peroxisomal enzymes.[3][4][5]
The Pathway to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
The formation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the second step in the peroxisomal β-oxidation of (7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA, which is derived from tetracosahexaenoic acid (24:6n-3).
-
Oxidation: The process begins with the oxidation of (7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA by a peroxisomal straight-chain acyl-CoA oxidase (SCOX). This reaction introduces a double bond between the α and β carbons, yielding (2E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA.
-
Hydration: The subsequent and pivotal step is the hydration of this trans-2-enoyl-CoA intermediate. This reaction is catalyzed by the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase activity of DBP adds a water molecule across the double bond, resulting in the formation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
The Fate of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Once formed, (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a substrate for the second enzymatic activity of the D-bifunctional protein:
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase component of DBP oxidizes the hydroxyl group at the third carbon, converting (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA into 3-keto-docosatetraenoyl-CoA.
This ketoacyl-CoA is then cleaved by a peroxisomal thiolase, yielding acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).
Diagram: Peroxisomal β-Oxidation of Tetracosahexaenoic Acid
Caption: Figure 1. The peroxisomal β-oxidation pathway leading to DHA biosynthesis.
Biological Significance and Clinical Relevance
The importance of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA stems from its essential role in the production of DHA. DHA is a vital component of cell membranes, particularly in the brain and retina, where it constitutes a significant portion of the polyunsaturated fatty acids.[7] Its presence influences membrane fluidity, signal transduction, and the function of membrane-bound proteins.
Defects in the enzymes responsible for the metabolism of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, such as D-bifunctional protein deficiency, are associated with severe inherited metabolic disorders. These conditions often present with neurological abnormalities, hypotonia, and liver dysfunction, underscoring the critical nature of this metabolic pathway. The accumulation of long-chain 3-hydroxy fatty acids can be cytotoxic, further contributing to the pathology of these diseases.[8][9]
Experimental Protocols for the Study of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
The investigation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA requires specialized analytical techniques due to its low abundance and transient nature. The following protocols provide a framework for its extraction and quantification.
Extraction of Acyl-CoAs from Biological Samples
A robust extraction method is crucial to preserve the integrity of the acyl-CoA esters.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Protocol:
-
Sample Homogenization: For cultured cells, aspirate the media and immediately add ice-cold 10% TCA to the cell pellet. For tissues, homogenize in ice-cold 10% TCA.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to the homogenate for accurate quantification.
-
Protein Precipitation: Sonicate the samples briefly on ice and then centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction: Purify the acyl-CoAs from the cleared supernatant using an SPE column according to the manufacturer's instructions. This step removes interfering substances and concentrates the analytes.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the subsequent analytical method.
Diagram: Acyl-CoA Extraction Workflow
Caption: Figure 2. Workflow for the extraction of acyl-CoAs from biological samples.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[10][11]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phases: A gradient of aqueous and organic mobile phases, typically containing a weak acid (e.g., formic acid or acetic acid) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions should be optimized for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and the internal standard.
Data Analysis:
Quantification is achieved by creating a calibration curve using standards of known concentrations and normalizing the peak area of the analyte to that of the internal standard.
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of long-chain acyl-CoAs |
| Ionization | Positive ESI |
| MRM Transitions | Specific precursor-product ion pairs for each analyte |
Future Perspectives and Conclusion
While (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a transient metabolic intermediate, its study is crucial for a complete understanding of peroxisomal lipid metabolism and its associated disorders. Future research should focus on the development of more sensitive analytical methods to probe the subcellular localization and dynamics of this molecule. Furthermore, investigating the regulatory mechanisms that govern its flux through the DHA biosynthesis pathway will provide valuable insights into cellular lipid homeostasis.
This technical guide has provided a foundational understanding of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, from its biochemical synthesis to its analytical determination. It is our hope that this information will empower researchers to further explore the intricate world of lipid metabolism and its implications for human health and disease.
References
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995.
- Chen, C. T., Green, J. T., Orr, S. K., & Bazan, N. G. (2012). Enzymes in brain phospholipid docosahexaenoic acid accretion: a PL-ethora of potential PL-ayers.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21, 193–230.
-
Ferdinandusse, S., Denis, S., Mooijer, P. A. W., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. A. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Semantic Scholar. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A. W., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. A. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Amsterdam UMC. [Link]
- Calder, P. C. (2016). Docosahexaenoic Acid. Annals of Nutrition and Metabolism, 69(Suppl. 1), 7–21.
- Chen, C. T., Kitson, A. P., Hopperton, K. E., Domenichiello, A. F., Trépanier, M. O., Lin, L. E., ... & Bazinet, R. P. (2015). Metabolic fate of docosahexaenoic acid (DHA; 22: 6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (EPA; 20: 5n-3) dominates over elongation to tetracosahexaenoic acid (THA; 24: 6n-3). Journal of Biological Chemistry, 290(10), 6178–6187.
-
Wikipedia contributors. (2023, December 19). Docosahexaenoic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Ren, Y., Li, C., Xu, Y., & Zhao, M. (2019). Role of key enzymes in the production of docosahexaenoic acid (DHA) by Thraustochytrium sp. T01. Bioprocess and Biosystems Engineering, 42(11), 1827–1836.
- Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of Δ6, Δ5, and Δ9 desaturases. Annual Review of Nutrition, 24, 345–376.
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Reactome. [Link]
- Jones, P. M., Butt, Y. M., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts.
-
ChEBI. (n.d.). (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA(4-). EMBL-EBI. [Link]
- Ikeda, M., Kanao, Y., Yamanaka, M., Sakuraba, H., Mizutani, Y., Igarashi, Y., & Kihara, A. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS Letters, 582(16), 2435–2440.
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem. [Link]
- Spiekerkoetter, U., & Wood, P. A. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. In GeneReviews®.
- Goudarzi, M., Zhang, D., Jansen, E. E., & Wamelink, M. M. (2021). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Metabolites, 11(3), 169.
- Goldfarb, S., & Pitot, H. C. (1971). Improved assay of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Journal of Lipid Research, 12(5), 512–515.
- Gold, M., & Nora, J. C. (1983). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Analytical Biochemistry, 132(1), 33–36.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 8. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
